molecular formula C18H18N4O4S B12175493 Ethyl (2-{[(6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

Ethyl (2-{[(6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B12175493
M. Wt: 386.4 g/mol
InChI Key: ZBMXEILVOJCBSN-UHFFFAOYSA-N
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Description

Ethyl (2-{[(6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound with a unique structure that includes a cyclopropyl group, a methyl group, and an oxazolo[5,4-b]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-{[(6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxazolo[5,4-b]pyridine core: This step involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with an appropriate carbonyl compound under acidic or basic conditions.

    Introduction of the cyclopropyl and methyl groups: These groups can be introduced via alkylation reactions using cyclopropyl and methyl halides in the presence of a strong base.

    Formation of the thiazole ring: This step involves the reaction of a thioamide with a halogenated acetic acid derivative under basic conditions to form the thiazole ring.

    Coupling of the oxazolo[5,4-b]pyridine and thiazole moieties: This step involves the formation of an amide bond between the two moieties using a coupling reagent such as EDCI or DCC.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-{[(6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles or electrophiles, solvents such as dichloromethane or acetonitrile.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, water or alcohol as solvents.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups.

    Hydrolysis: Formation of carboxylic acid and ethanol.

Scientific Research Applications

Ethyl (2-{[(6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Biological Research: It is used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.

    Materials Science: The compound is explored for its potential use in the development of new materials with specific properties.

    Chemical Biology: It is used as a probe to study biological processes and pathways.

Mechanism of Action

The mechanism of action of Ethyl (2-{[(6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Ethyl (2-{[(6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate can be compared with similar compounds such as:

    Ethyl (2-{[(6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)propanoate: Similar structure with a propanoate group instead of an acetate group.

    Mthis compound: Similar structure with a methyl ester instead of an ethyl ester.

    Ethyl (2-{[(6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)butanoate: Similar structure with a butanoate group instead of an acetate group.

These compounds share similar core structures but differ in their ester groups, which can affect their chemical properties and biological activity.

Properties

Molecular Formula

C18H18N4O4S

Molecular Weight

386.4 g/mol

IUPAC Name

ethyl 2-[2-[(6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C18H18N4O4S/c1-3-25-14(23)6-11-8-27-18(19-11)21-16(24)12-7-13(10-4-5-10)20-17-15(12)9(2)22-26-17/h7-8,10H,3-6H2,1-2H3,(H,19,21,24)

InChI Key

ZBMXEILVOJCBSN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4CC4

Origin of Product

United States

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